Isoxazole-5-carbaldehyde
Overview
Description
Isoxazole-5-carbaldehyde is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is a derivative of isoxazole, which is known for its wide range of biological activities and therapeutic potential. This compound is particularly significant in medicinal chemistry due to its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Isoxazole-5-carbaldehyde and its derivatives primarily target acetylcholinesterase (AChE) . AChE is a crucial enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine .
Mode of Action
This compound interacts with AChE, inhibiting its activity . The molecular docking studies have shown that these compounds interact with the active site of AChE . This interaction prevents the breakdown of acetylcholine, thereby increasing its availability and prolonging its action.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This can have various downstream effects, depending on the specific physiological context.
Result of Action
The inhibition of AChE by this compound leads to an increase in acetylcholine levels, which can affect various physiological processes. For instance, it has been suggested that these compounds could be potential treatments for early stages of Alzheimer’s disease , where enhancing cholinergic transmission could help alleviate symptoms.
Biochemical Analysis
Biochemical Properties
Isoxazole-5-carbaldehyde, like other isoxazoles, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the functional groups attached to the isoxazole ring .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes . For instance, some isoxazole derivatives have shown cytotoxic effects on certain cancer cell lines . The influence of this compound on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, is an active area of research.
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanism is dependent on the specific biochemical context and the presence of other interacting molecules.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes interactions with any transporters or binding proteins, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoxazole-5-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . Another method includes the base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs large-scale microwave-assisted reactions due to their efficiency and reduced reaction times. The use of eco-friendly solvents and conditions is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Isoxazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoxazole-5-carboxylic acid.
Reduction: Reduction reactions can convert it into isoxazole-5-methanol.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Isoxazole-5-carboxylic acid.
Reduction: Isoxazole-5-methanol.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
Isoxazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: this compound derivatives are investigated for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Isoxazole-5-carbaldehyde can be compared with other similar compounds such as:
Oxazole: Similar structure but with the nitrogen atom in a different position.
Thiazole: Contains sulfur instead of oxygen.
Pyrazole: Contains two nitrogen atoms in the ring.
Uniqueness: this compound is unique due to its specific arrangement of oxygen and nitrogen atoms, which imparts distinct chemical reactivity and biological activity. This makes it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
1,2-oxazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2/c6-3-4-1-2-5-7-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIPOZWLYGLXDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618397 | |
Record name | 1,2-Oxazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16401-14-2 | |
Record name | 1,2-Oxazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-oxazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of phenylisoxazole isonicotinylhydrazone derivatives?
A1: Phenylisoxazole isonicotinylhydrazone derivatives have demonstrated moderate in vitro antitubercular activity against the Mycobacterium tuberculosis standard strain H37Rv (ATCC-27294). Notably, compounds with a 4'-methoxy (compound 6) or 4'-methyl (compound 7) substituent on the phenyl ring exhibited higher cytotoxicity against the resistant strain TB DM97 compared to isoniazid. []
Q2: How does the structure of phenylisoxazole isonicotinylhydrazone derivatives impact their antitubercular activity?
A2: The position and nature of substituents on the phenyl ring of phenylisoxazole isonicotinylhydrazone derivatives influence their antitubercular activity. For instance, compounds 6 (X = 4'-OCH3) and 7 (X = 4'-CH3) displayed greater cytotoxicity against the resistant TB DM97 strain compared to isoniazid. This suggests that modifications at the 4' position of the phenyl ring may be crucial for enhancing activity against resistant strains. [] Additionally, 2D NMR and computational calculations revealed that these compounds adopt a trans(E) isomeric form in solution, which may contribute to their biological activity. []
Q3: Can Isoxazole-5-carbaldehyde be utilized in the synthesis of other heterocyclic compounds?
A3: Yes, this compound serves as a versatile building block for synthesizing diverse heterocyclic compounds. One example is its application in a molybdenum-mediated synthesis of 5-mono and 4,5-disubstituted 1H-pyrrole-2,3-diones. This reaction utilizes Mo(CO)6 in wet acetonitrile to achieve formal isomerization of the this compound, leading to the formation of the desired pyrrole-2,3-diones. [] These compounds can then be further derivatized, highlighting the utility of this compound in constructing complex heterocyclic frameworks.
Q4: What are the spectroscopic characteristics of 3-(4-Chlorophenyl)this compound?
A4: While the provided abstract for 3-(4-Chlorophenyl)this compound [] focuses on its crystal structure, it mentions that all bond lengths and angles are within normal ranges. Complete spectroscopic characterization would typically involve techniques like FT-IR, 1H-NMR, and 13C-NMR, which are not detailed in the abstract.
Q5: What is the role of SiO2 in the synthesis of bis(indolyl)methanes using isoxazole-5-carbaldehydes?
A5: SiO2 acts as a solid support and catalyst in the efficient, solvent-free synthesis of bis(indolyl)methanes from 3-substituted isoxazole-5-carbaldehydes and indole under microwave irradiation. [] The SiO2 is believed to facilitate the reaction by providing a large surface area for the reactants to interact and by absorbing microwave energy, thereby accelerating the reaction rate. This method allows for the synthesis of novel bis(indolyl)methanes containing an isoxazole ring in excellent yields. []
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